molecular formula C13H17F3N2O2 B8497959 (2-Amino-4-methyl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

(2-Amino-4-methyl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8497959
M. Wt: 290.28 g/mol
InChI Key: KYHFBBURZMZTII-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

Prepared from (4-methyl-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester (Example A18) (4.68 g, 14.6 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a white solid (3.68 g, 87%).
Name
(4-methyl-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([CH3:18])=[CH:10][C:9]=1[NH2:19])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(4-methyl-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Quantity
4.68 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(F)(F)F)C)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(F)(F)F)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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